4-Bromo-3-(pyridin-3-yl)pyridine
Overview
Description
4-Bromo-3-(pyridin-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom substituted at the fourth position of a pyridine ring, with another pyridine ring attached at the third position
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinases (TRKs) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it a potential target for cancer treatment . TRKs are associated with cell proliferation and differentiation, and their overexpression can lead to cancer .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site, preventing the normal function of the enzyme . This interaction leads to changes in the cell cycle or cell differentiation processes .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . Inhibition of TRKs can affect several downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
Similar compounds have shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms .
Result of Action
Inhibition of cdk2 or trks can lead to the arrest of cell proliferation or changes in cell differentiation, respectively . These effects could potentially be beneficial in the treatment of diseases such as cancer.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-(pyridin-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with TRKs can trigger downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation . Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to TRKs results in the phosphorylation of the kinase domain, which subsequently activates downstream signaling pathways . This compound can also influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular processes, including prolonged activation of signaling pathways and changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have beneficial effects on cell proliferation and differentiation. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, influencing its localization and activity . The compound can also be transported across cell membranes through active transport mechanisms, ensuring its distribution to target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its proper localization and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(pyridin-3-yl)pyridine typically involves the bromination of 3-(pyridin-3-yl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(pyridin-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The pyridine rings can participate in oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can undergo Suzuki or Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 3-(pyridin-3-yl)pyridine derivatives with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
4-Bromo-3-(pyridin-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Serves as an intermediate in the synthesis of complex heterocyclic compounds.
Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler analog with a single pyridine ring and a bromine atom at the third position.
4-(Bromomethyl)pyridine: Features a bromomethyl group attached to the fourth position of a pyridine ring.
3-(Pyridin-3-yl)pyridine: Lacks the bromine substitution but retains the bi-pyridine structure.
Uniqueness
4-Bromo-3-(pyridin-3-yl)pyridine is unique due to the presence of both a bromine atom and a bi-pyridine structure, which can confer distinct reactivity and binding properties
Properties
IUPAC Name |
4-bromo-3-pyridin-3-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-3-5-13-7-9(10)8-2-1-4-12-6-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVFNQFZKBJTMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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